molecular formula C19H14N4O3 B2441470 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251707-28-4

2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2441470
CAS No.: 1251707-28-4
M. Wt: 346.346
InChI Key: WUCTUDGWKWQBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H14N4O3 and its molecular weight is 346.346. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19-22(11-13-6-8-16-17(10-13)26-12-25-16)21-18-9-7-15(20-23(18)19)14-4-2-1-3-5-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCTUDGWKWQBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H16N4O3
  • Molecular Weight: 336.35 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity: The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Antifungal Activity: It was also effective against Candida albicans, suggesting potential use in treating fungal infections .

Anticancer Properties

Triazole derivatives are known for their anticancer potential. The compound has been investigated for its ability to inhibit cancer cell proliferation:

  • Mechanism of Action: Initial studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
  • Case Study: In vitro studies on human cancer cell lines showed a dose-dependent reduction in cell viability with IC50 values indicating significant cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. Variations in substituents on the triazole ring can significantly influence their pharmacological profiles:

  • Substituent Effects: The presence of electron-withdrawing groups enhances antimicrobial activity, while bulky hydrophobic groups improve solubility and bioavailability .
Substituent TypeEffect on Activity
Electron-withdrawingIncreases antimicrobial potency
Bulky hydrophobic groupsEnhances solubility and bioavailability

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy:
    • Effective against a spectrum of pathogens with MIC values ranging from 12.5 µg/mL to 50 µg/mL for various strains .
  • Cytotoxicity Against Cancer Cells:
    • Exhibited IC50 values between 15 µM to 25 µM in different cancer cell lines, indicating significant potential for further development as an anticancer agent .
  • Mechanistic Insights:
    • Induction of oxidative stress leading to apoptosis was observed in treated cancer cells .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multi-step reactions starting from easily accessible precursors. The compound's structure can be confirmed through various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insight into the molecular structure and confirms the presence of specific functional groups.
  • Mass Spectrometry : Helps in determining the molecular weight and confirming the purity of the synthesized compound.
  • Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance:

  • Triazole Derivatives : Compounds in this class have shown efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .

Antitumor Activity

Studies have suggested that derivatives of triazole-based compounds can inhibit cancer cell proliferation. The mechanism often involves:

  • Induction of Apoptosis : Certain triazole derivatives have been documented to induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds resembling this compound are being evaluated for their neuroprotective properties:

  • Potential Mechanisms : These may include antioxidant activity and modulation of neuroinflammatory responses .

Therapeutic Potential

The diverse biological activities of this compound suggest several therapeutic applications:

Therapeutic Area Potential Application Mechanism of Action
AntimicrobialTreatment of bacterial infectionsInhibition of bacterial growth
OncologyCancer treatment through apoptosis inductionTriggering cell death pathways
NeurologyNeuroprotection in degenerative diseasesReducing oxidative stress and inflammation

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related triazole compound significantly reduced bacterial load in infected animal models .
  • Cancer Research : Clinical trials involving triazole derivatives have shown promising results in reducing tumor size and improving patient survival rates .

Preparation Methods

Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines

The 6-phenylpyridazin-3(2H)-one intermediate is synthesized via cyclocondensation of 4-phenyl-2-butenoic acid derivatives with hydrazine hydrate.

Procedure :

  • React 4-phenyl-2-butenoic acid (1) with hydrazine hydrate in dry benzene under reflux (6 hr).
  • Isolate 6-phenyl-4,5-dihydropyridazin-3(2H)-one (2) via recrystallization (benzene, 68% yield).
  • Dehydrogenate (2) using POCl₃ (30 min, 80°C) to yield 3-chloro-6-phenylpyridazine (3) (72% yield).

Key Data :

Intermediate Yield (%) m.p. (°C)
(2) 68 198–200
(3) 72 145–147

Chlorination at position 3 enhances reactivity for subsequent triazole annulation.

Formation

Diazotization-Cyclization Sequence

Treatment of 3-amino-6-phenylpyridazine (4) with nitrous acid generates a diazonium intermediate, which undergoes intramolecular cyclization to form the triazole ring.

Procedure :

  • Prepare (4) by aminating (3) with ammonium hydroxide (120°C, 12 hr, 65% yield).
  • Diazotize (4) with NaNO₂/HCl (0–5°C, 1 hr).
  • Cyclize the diazonium salt in acetic acid (reflux, 4 hr) to yield 6-phenyl-triazolo[4,3-b]pyridazin-3(2H)-one (5) (58% yield).

Mechanistic Insight :
Diazonium intermediate formation facilitates nucleophilic attack by the adjacent pyridazine nitrogen, eliminating N₂ and closing the triazole ring.

N-Alkylation with Benzo[d]dioxol-5-ylmethyl Groups

Grignard-Mediated Alkylation

The benzodioxolemethyl moiety is introduced via nucleophilic substitution using 5-(bromomethyl)benzo[d]dioxole (6) .

Synthesis of *(6) *:

  • React 5-bromo-2,2-difluorobenzo[d]dioxole with isopropylmagnesium chloride in THF (-10°C, 3 hr).
  • Quench with N,N-dimethylformamide to form 2,2-difluorobenzo[d]dioxole-5-carbaldehyde (78% yield).
  • Reduce the aldehyde with NaBH₄ in ethanol (20–30°C, 3 hr) to yield (2,2-difluorobenzo[d]dioxol-5-yl)methanol (77.7% yield).
  • Convert the alcohol to (6) using PBr₃ (0°C, 1 hr, 89% yield).

Alkylation of *(5) *:

  • React (5) with (6) in DMF using K₂CO₃ (80°C, 12 hr).
  • Purify via column chromatography (hexane/EtOAc 4:1) to isolate the target compound (63% yield).

Optimization Note :
Excess (6) (1.5 equiv) and anhydrous conditions minimize di-alkylation byproducts.

Alternative Route: CuAAC Triazole Formation

Click Chemistry Approach

Late-stage triazole formation avoids diazotization challenges.

Procedure :

  • Synthesize 3-azido-6-phenylpyridazine (7) by treating (3) with NaN₃ (DMF, 60°C, 8 hr, 71% yield).
  • React (7) with propargyl benzo[d]dioxole-5-carboxylate (8) under CuI catalysis (CH₂Cl₂, rt, 12 hr).
  • Hydrolyze the ester with NaOH/EtOH (reflux, 2 hr) and reduce with LiAlH₄ to install the methylene group (52% overall yield).

Advantages :

  • Modular synthesis allows benzodioxole variant screening.
  • Mild conditions preserve pyridazine integrity.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Scalability
Diazotization Diazonium cyclization 58 95 Moderate
Grignard alkylation N-Alkylation 63 97 High
CuAAC Click cyclization 52 93 High

The Grignard alkylation route offers superior yield and scalability, though CuAAC provides flexibility for analog synthesis.

Q & A

Q. Which in vivo models are most suitable for evaluating the compound’s therapeutic potential, and what endpoints are critical?

  • Model Selection :
  • Seizure Models : Maximal electroshock (MES) in rodents to assess anticonvulsant activity. Dose-response curves (10–50 mg/kg) correlate with GABAergic modulation .
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and histopathology to detect hepatotoxicity predicted by in silico models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.